Carbanicotinamide adenine dinucleotide
Overview
Description
Carbanicotinamide adenine dinucleotide is a robust cofactor analog of Nicotinamide adenine dinucleotide (NAD), a coenzyme central to metabolism . It is found in all living cells and consists of two nucleotides joined through their phosphate groups . One nucleotide contains an adenine nucleobase and the other, nicotinamide .
Synthesis Analysis
Carbanicotinamide adenine dinucleotide can be synthesized by replacing one ribose oxygen with a methylene group of the natural NADP+ . This modification has been found to enhance stability dramatically . The covalent modification of proteins has been demonstrated to be an important and general in vivo mechanism for metabolic regulation .
Molecular Structure Analysis
The molecular structure of Carbanicotinamide adenine dinucleotide involves a 2,3-dihydroxy cyclopentane ring, which is achieved by replacing one ribose oxygen with a methylene group of the natural NADP+ .
Chemical Reactions Analysis
Carbanicotinamide adenine dinucleotide is accepted by many enzymes in the class of oxidoreductases . It participates in reactions as a donor of the adenosine diphosphate ribose (ADP-ribose) moiety .
Physical And Chemical Properties Analysis
Carbanicotinamide adenine dinucleotide is a robust cofactor analog that has enhanced stability due to the replacement of one ribose oxygen with a methylene group of the natural NADP+ .
Scientific Research Applications
Enzymatic and Structural Analysis : Carba-NAD has been synthesized and characterized for its enzymological properties. It is found that carba-NAD, which replaces the beta-D-ribonucleotide ring of the nicotinamide ribonucleoside moiety of NAD with a 2,3-dihydroxycyclopentane ring, is a substrate for alcohol dehydrogenase. Its reduced form, carba-NADH, exhibits fluorescence spectroscopy characteristics similar to NADH, adopting a "stacked" conformation. Importantly, carba-NAD is resistant to cleavage by NAD glycohydrolase and can noncovalently inhibit the enzyme from certain venoms at low concentrations (Slama & Simmons, 1988).
Sirtuins and Metabolic and Cardiovascular Diseases : The sirtuin family of nicotinamide adenine dinucleotide–dependent deacylases are significant for cardiometabolic health and longevity. Activation of sirtuins or NAD+ repletion has shown promising results in improving health in cardiovascular and metabolic diseases. Given the structural and functional similarities, carba-NAD could be relevant in this context for further research and therapeutic applications (Kane & Sinclair, 2018).
NAD+ Homeostasis and Disease : NAD+ and its analogues are pivotal in health and disease. The decline in NAD+ levels is observed in aging and various diseases. Strategies to increase NAD+ levels, potentially including carba-NAD due to its structural similarity and resistance to certain enzymatic breakdowns, are being explored for therapeutic effects to improve healthspan and lifespan (Katsyuba et al., 2020).
NAD+ in Aging, Metabolism, and Neurodegeneration : Research suggests that modulating NAD+ usage or production, and by extension its analogues like carba-NAD, can prolong health and life span. The roles of NAD+ and its metabolism are being studied extensively in the context of aging and associated disorders, including neurodegenerative diseases. Carba-NAD's properties might contribute to these areas of research, given its stability and enzymatic activity (Verdin, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(1R,2R,3S,4R)-4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38)/t11-,12-,13-,15-,16+,17-,18-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLSUKWXXSBCU-VGXGLJSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O13P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbanicotinamide adenine dinucleotide | |
CAS RN |
112345-60-5 | |
Record name | Carbanicotinamide adenine dinucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112345605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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